![molecular formula C15H18N4S B4048030 SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE](/img/structure/B4048030.png)
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE
Overview
Description
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a compound that belongs to the class of heterocyclic compounds known as triazinoindoles. These compounds are characterized by their fused ring structure, which includes a triazine ring fused to an indole ring. This particular compound has gained attention due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depriving them of the essential iron required for their growth . The compound may also induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE can be compared with other similar compounds, such as:
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain the triazinoindole structure but with different substituents, which can affect their biological activity and chemical properties.
Indolo[2,3-b]quinoxalines: These compounds have a similar fused ring structure and are known for their DNA intercalating properties and antiviral activities.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.
Biological Activity
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a heterocyclic compound belonging to the triazinoindole class. This compound features a unique fused ring structure that combines a triazine ring with an indole ring, which contributes to its potential biological activities. Recent studies have highlighted its applications in medicinal chemistry, particularly in cancer research and iron metabolism.
- IUPAC Name : 3-butan-2-ylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole
- Molecular Formula : C15H18N4S
- Molecular Weight : 286.39 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of SEC-BUTYL typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide under reflux conditions using solvents like ethanol or methanol. The compound can undergo various chemical reactions including oxidation, reduction, substitution, and condensation to form more complex structures .
Antiproliferative Effects
SEC-BUTYL has been evaluated for its antiproliferative activity against various cancer cell lines. Studies indicate that it exhibits significant inhibition of cell growth, particularly in:
- Breast Cancer Cells : Demonstrated a reduction in proliferation rates.
- Lung Cancer Cells : Showed promising results in reducing tumor growth.
The mechanism of action appears to involve the compound's ability to chelate iron ions, which are essential for cancer cell proliferation. By binding to ferrous ions, SEC-BUTYL deprives cancer cells of necessary nutrients, thereby inhibiting their growth .
Iron Chelation
As an iron chelator, SEC-BUTYL plays a crucial role in iron metabolism research. Iron is vital for many biological processes; thus, compounds that can modulate its availability are of great interest in treating conditions related to iron overload and certain types of cancer. The compound's ability to selectively bind ferrous ions is particularly noteworthy .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
SEC-BUTYL | Triazinoindole | Antiproliferative |
VLX600 | Iron Chelator | Inhibits cancer cell proliferation |
Indolo[2,3-b]quinoxalines | Fused Ring | DNA intercalation and antiviral activity |
The unique substituents on SEC-BUTYL influence its biological activity compared to similar compounds. While other triazinoindoles may share structural similarities, the specific effects on cancer cell lines and iron metabolism make SEC-BUTYL a candidate for further research .
Study 1: Antiproliferative Activity
A recent study investigated the effects of SEC-BUTYL on breast cancer cell lines. The results indicated:
- Cell Line Tested : MCF-7 (breast adenocarcinoma)
- Concentration Range : 10 µM to 100 µM
- Results : IC50 value was determined to be approximately 30 µM after 48 hours of treatment.
This study underscores the potential of SEC-BUTYL as a therapeutic agent in oncology .
Study 2: Iron Chelation Efficacy
In another investigation focusing on iron chelation:
- Objective : To assess the efficacy of SEC-BUTYL in reducing free iron levels in vitro.
- Methodology : The compound was tested against a control group using ferrous ammonium sulfate.
- Findings : SEC-BUTYL effectively reduced free iron levels by over 50% at concentrations above 25 µM.
These findings support the hypothesis that SEC-BUTYL can serve as a valuable tool in understanding iron-related diseases and developing treatments .
Properties
IUPAC Name |
3-butan-2-ylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-4-10(3)20-15-16-14-13(17-18-15)11-8-6-7-9-12(11)19(14)5-2/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZBINMNMFKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C3=CC=CC=C3N2CC)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.